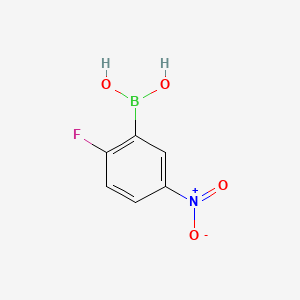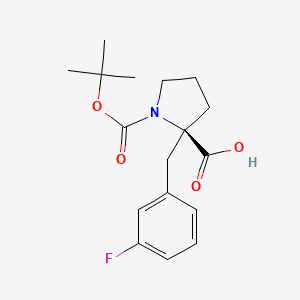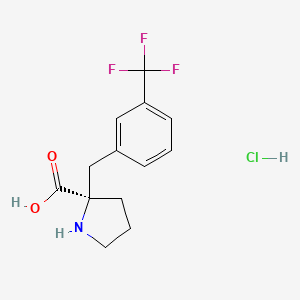
2-フルオロ-5-ニトロフェニルボロン酸
説明
2-Fluoro-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
2-フルオロ-5-ニトロフェニルボロン酸: は、ジオールや強いルイス塩基と可逆的な共有結合を形成する能力により、化学センサーの開発に利用されています 。この特性は、特に糖やその他の生物学的分析物の検出に役立ち、医療診断や環境モニタリングにおいて価値があります。
生化学的ツール
生化学において、この化合物はタンパク質操作や細胞標識のための汎用性の高いツールとして役立ちます 。ジオールとの相互作用により、糖タンパク質を選択的に標識することが可能となり、生物学的プロセスの研究や治療薬の開発に役立ちます。
製薬研究
この化合物のボロン酸部分は、特にがん治療において重要なプロテアソーム阻害剤の開発において、医薬品における重要な官能基です 。また、さまざまな医薬品中間体の合成にも役割を果たします。
材料科学
2-フルオロ-5-ニトロフェニルボロン酸: は、材料科学において、表面の機能化や特定の結合能力を持つポリマーの生成に利用されています 。これらの材料は、薬物送達を含む制御放出システムに使用できます。
作用機序
Target of Action
2-Fluoro-5-nitrophenylboronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-nitrophenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound forms a bond with the transition metal catalyst (e.g., palladium), and this is followed by a transmetalation process where the boron-to-metal bond is replaced by a carbon-to-metal bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that involves the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties.
Result of Action
The primary result of the action of 2-Fluoro-5-nitrophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 2-Fluoro-5-nitrophenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and solvent conditions . Proper control of these factors is essential for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions .
生化学分析
Biochemical Properties
2-Fluoro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Fluoro-5-nitrophenylboronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules. Additionally, the presence of the fluorine and nitro groups can influence the electronic properties of the compound, affecting its reactivity and interaction with biomolecules .
Cellular Effects
2-Fluoro-5-nitrophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, 2-Fluoro-5-nitrophenylboronic acid can inhibit certain enzymes by binding to their active sites, thereby altering cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cell function, highlighting the compound’s potential as a biochemical tool.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-nitrophenylboronic acid involves its interaction with biomolecules through the formation of covalent bonds. The boronic acid group can react with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-nitrophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation products. For instance, prolonged exposure to 2-Fluoro-5-nitrophenylboronic acid can lead to gradual changes in enzyme activity and cellular metabolism, highlighting the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-nitrophenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-Fluoro-5-nitrophenylboronic acid can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-Fluoro-5-nitrophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, reactivity, and overall impact on cellular processes. Additionally, 2-Fluoro-5-nitrophenylboronic acid can affect metabolic flux and metabolite levels, further modulating cellular function.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-nitrophenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Fluoro-5-nitrophenylboronic acid can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.
Subcellular Localization
2-Fluoro-5-nitrophenylboronic acid exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals For instance, 2-Fluoro-5-nitrophenylboronic acid can accumulate in the nucleus, mitochondria, or endoplasmic reticulum, depending on its interaction with specific proteins and transporters
特性
IUPAC Name |
(2-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFEPQKPQIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376866 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819849-20-2 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















